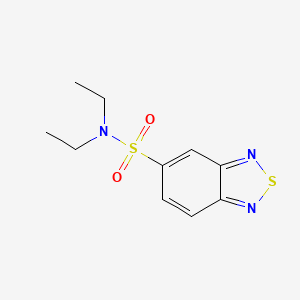
N-cyclopentyl-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-morpholinecarbothioamide (CMCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMCT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antiviral, antitumor, and antibacterial properties. In agriculture, this compound has been used as a fungicide and insecticide. In materials science, this compound has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. This compound has been shown to inhibit the activity of RNA polymerase, DNA polymerase, and reverse transcriptase.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. This compound has also been shown to induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-morpholinecarbothioamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water. However, this compound can be difficult to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-4-morpholinecarbothioamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the specific enzymes targeted by this compound and the development of more potent inhibitors. Additionally, further research could be conducted on the potential applications of this compound in medicine, agriculture, and materials science.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
N-cyclopentyl-4-morpholinecarbothioamide can be synthesized by reacting cyclopentanone with morpholine and thiosemicarbazide in the presence of acetic acid. The reaction mixture is then heated under reflux, and the resulting product is purified using recrystallization. Other methods of synthesis include the reaction of cyclopentanone with morpholine and carbon disulfide in the presence of sodium hydroxide.
Eigenschaften
IUPAC Name |
N-cyclopentylmorpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c14-10(11-9-3-1-2-4-9)12-5-7-13-8-6-12/h9H,1-8H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPAVWXEFVEOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)


![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)

![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
